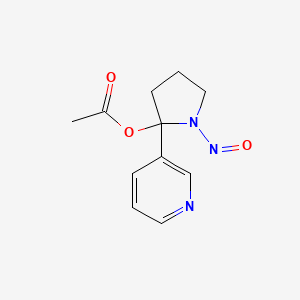
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) typically involves the nitrosation of 2-(3-pyridinyl)-2-pyrrolidinol. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) involves its interaction with molecular targets and pathways within biological systems. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the compound may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Nitroso-2-(3-pyridyl)pyrrolidine
- 1-Nitroso-2-(3-pyridyl)piperidine
- N-Nitrosoanabasine
Comparison: 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) is unique due to its acetate ester group, which can influence its solubility, reactivity, and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
68743-64-6 |
|---|---|
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
(1-nitroso-2-pyridin-3-ylpyrrolidin-2-yl) acetate |
InChI |
InChI=1S/C11H13N3O3/c1-9(15)17-11(5-3-7-14(11)13-16)10-4-2-6-12-8-10/h2,4,6,8H,3,5,7H2,1H3 |
InChI-Schlüssel |
OLAOIPARZCCLIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCCN1N=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


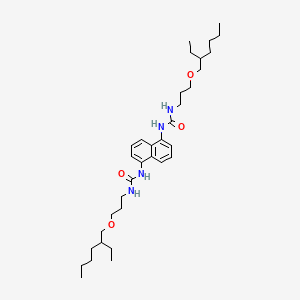
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
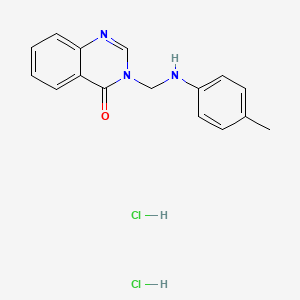
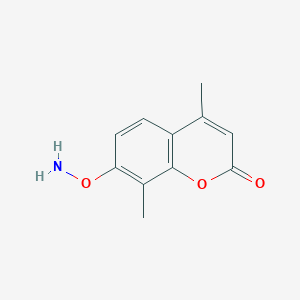
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
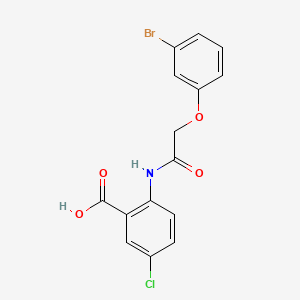

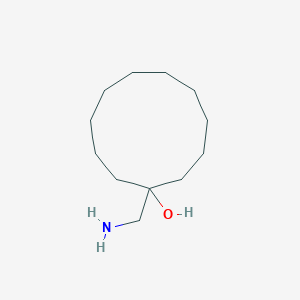
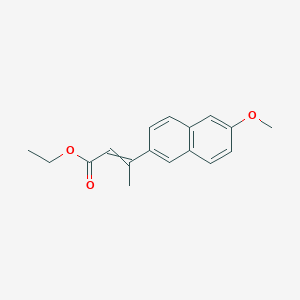
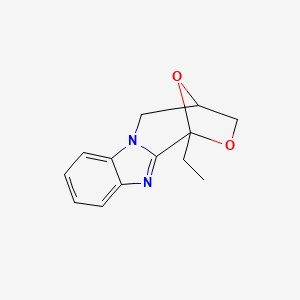
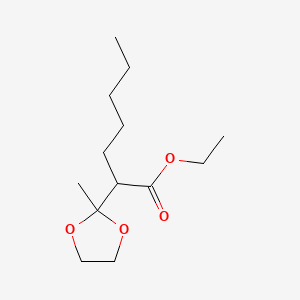
![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)
